
Corynoline
Overview
Description
Corynoline (C₂₁H₂₁NO₅) is a benzophenanthridine alkaloid predominantly isolated from Corydalis species, such as Corydalis bungeana and Corydalis incisa. Structurally, it features a methyl group at position 13 and a cyclic acetal moiety, distinguishing it within the isoquinoline alkaloid family . Pharmacologically, this compound exhibits diverse activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects. Key mechanisms involve activation of the Nrf2/ARE pathway to mitigate oxidative stress , inhibition of pro-inflammatory mediators (e.g., COX-2, iNOS, TNF-α) via MAPK suppression , and induction of ROS-dependent apoptosis in cancer cells . Its pharmacokinetic profile is characterized by low bioavailability and rapid elimination, though co-administration with berberine enhances these parameters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Corynoline can be synthesized through an intramolecular [4+2]-cycloaddition of an amino-substituted isobenzofuran derivative. This method is efficient and yields the desired product in good quantities .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Corydalis incisa using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Corynoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ortho-benzoquinone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, although specific conditions and reagents for these reactions are less documented.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives, which may exhibit different biological activities .
Scientific Research Applications
Anti-Inflammatory Properties
Corynoline exhibits significant anti-inflammatory effects, which have been validated through various in vitro and in vivo studies.
Case Study
A study focused on this compound's effect on LPS-induced sepsis showed that it significantly elevated survival rates in mice and reduced the release of inflammatory cytokines (TNF-α and IL-6) in a dose-dependent manner . This positions this compound as a potential therapeutic agent for conditions characterized by excessive inflammation.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent, particularly against melanoma.
In Vivo Studies
In vivo experiments demonstrated that this compound significantly inhibited tumor growth in B16F10 melanoma models, correlating with reduced Ki-67 expression in tumor tissues, which is a marker for cell proliferation .
Protective Effects Against Mastitis
This compound has shown protective effects against LPS-induced mastitis through modulation of key signaling pathways.
Case Study
In a study involving LPS-induced mastitis in animal models, this compound treatment resulted in significant attenuation of pathological damage to mammary tissues, highlighting its potential for therapeutic use in inflammatory breast diseases .
Summary Table of Applications
Mechanism of Action
Corynoline exerts its effects primarily through the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . Additionally, it activates the nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular response to oxidative stress . This compound also modulates the mitogen-activated protein kinase (MAPK) pathway, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Corynoline is structurally and functionally compared to related alkaloids, including acetylthis compound, protopine, and 8-oxothis compound.
Structural Comparison
Pharmacological Activity Comparison
Anti-Inflammatory Effects
- This compound: Most potent antioxidant among tested compounds, inducing Nrf2/ARE activity at 1–4 µM . Reduces NO production (IC₅₀: 4 µM) and suppresses TNF-α/IL-1β expression via JNK/p38 inhibition .
- Acetylthis compound: 50% weaker anti-inflammatory activity compared to this compound; requires 2× higher concentration (8 µM) for equivalent effects .
- Protopine: Moderate ARE activation; minimal impact on COX-2/iNOS compared to this compound .
Anti-Cancer Mechanisms
- This compound: Induces G2/M arrest and apoptosis in melanoma cells via ROS generation (EC₅₀: 10 µM) .
- Acetylthis compound: Mimics this compound’s mitotic arrest but with lower potency (EC₅₀: 15 µM) .
Enzyme Inhibition
- This compound: Reversible acetylcholinesterase (AChE) inhibitor (IC₅₀: 30.6 µM) . Inhibits CYP3A4 (IC₅₀: 3.3 µM) and CYP2C9 (IC₅₀: 31.5 µM), posing drug interaction risks .
- 8-Oxothis compound: Higher CYP inhibition but reduced AChE activity compared to this compound .
Pharmacokinetic Profiles
Hepatoprotective Activity
- This compound and Acetylthis compound: Both inhibit CCl₄-induced liver damage, but acetylthis compound is 1.5× more potent (ED₅₀: 50 mg/kg vs. 75 mg/kg for this compound) .
- Protopine: Weak hepatoprotection compared to this compound derivatives .
Key Research Findings
Structural-Activity Relationship (SAR): Acetylation at C8 (acetylthis compound) enhances lipophilicity but reduces anti-inflammatory potency, while oxidation (8-oxothis compound) alters redox properties .
Mechanistic Divergence: this compound uniquely activates Nrf2/HO-1 signaling, whereas protopine primarily targets MAPK pathways .
Clinical Potential: this compound’s low bioavailability limits therapeutic use, but formulation with berberine (e.g., Shuanghua Baihe tablets) improves pharmacokinetics .
Biological Activity
Corynoline, a prominent isoquinoline alkaloid derived from Corydalis bungeana, has garnered significant attention due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic implications based on recent research findings.
1. Anti-Inflammatory Effects
This compound exhibits notable anti-inflammatory properties, primarily through its modulation of various signaling pathways. Several studies have elucidated its mechanisms:
- Inhibition of Pro-inflammatory Cytokines : this compound has been shown to down-regulate the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. It also inhibits the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .
- Nrf2 Pathway Activation : this compound activates the Nrf2 pathway, leading to increased expression of heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which are crucial for cellular defense against oxidative stress . This activation is associated with the suppression of NF-κB signaling, a key regulator of inflammation .
Table 1: Summary of Anti-Inflammatory Mechanisms
2. Anticancer Activity
This compound has demonstrated promising anticancer effects, particularly against melanoma cells:
- Cell Growth Inhibition : Studies reveal that this compound significantly impairs the growth of melanoma cell lines (B16F10 and A375) in a concentration-dependent manner. This effect is associated with G2 cell cycle arrest and increased apoptosis markers such as Bax and cleaved caspase-3 .
- Oxidative Stress Induction : The anticancer mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage as evidenced by γ-H2AX accumulation. The use of ROS scavengers like N-acetyl cysteine (NAC) abrogates these effects, indicating a ROS-dependent mechanism .
Table 2: Summary of Anticancer Mechanisms
Mechanism | Effect | Reference |
---|---|---|
Cell Cycle Arrest | Induces G2 phase arrest | |
Apoptosis Induction | Increases Bax and cleaved caspase-3 levels | |
ROS Generation | Triggers oxidative stress |
3. Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Bioavailability : this compound exhibits low bioavailability but improved pharmacokinetics when administered in combination with other compounds such as berberine within traditional Chinese medicine formulations. Studies indicate that co-administration can significantly enhance plasma concentrations and prolong elimination half-life .
Table 3: Pharmacokinetic Data
Parameter | Value | Reference |
---|---|---|
Bioavailability | Low | |
C(max) Increase with Berberine | 11.1-fold increase | |
AUC(0-12) Increase with SBT | 5.0-fold increase |
4. Case Studies and Clinical Implications
Recent studies have highlighted the potential clinical applications of this compound:
- Acute Lung Injury : this compound has been shown to attenuate LPS-induced acute lung injury by inhibiting neutrophil influx and inflammatory cytokine release, suggesting its utility in respiratory conditions .
- Mastitis Protection : Research indicates that this compound protects against LPS-induced mastitis through modulation of the AKT/GSK3β/Nrf2 signaling pathway, showcasing its potential as an anti-inflammatory agent in mammary tissue inflammation .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying corynoline in plant extracts?
this compound is typically identified via High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS). Quantification requires calibration curves using purified this compound standards. Method validation should include parameters like linearity (R² ≥ 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (90–110%) . For reproducibility, document column type (e.g., C18), mobile phase composition (e.g., acetonitrile:water with 0.1% formic acid), and flow rate (e.g., 1.0 mL/min) .
Q. How to design a pharmacological study to assess this compound’s anti-inflammatory effects?
Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α) via ELISA. For in vivo validation, employ rodent models (e.g., carrageenan-induced paw edema) with dose-response experiments (e.g., 5–50 mg/kg). Include positive controls (e.g., dexamethasone) and statistical analysis (ANOVA with post-hoc tests). Ethical approval must detail animal welfare protocols and sample size justification .
Q. What are the key steps for isolating this compound from Corydalis species?
Isolation involves:
- Extraction : Soxhlet or maceration with ethanol/chloroform.
- Fractionation : Column chromatography (silica gel, Sephadex LH-20) guided by TLC (visualization under UV 254 nm).
- Purification : Recrystallization or preparative HPLC. Purity (>95%) must be confirmed via NMR (¹H/¹³C) and melting point analysis .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported pro-apoptotic vs. anti-apoptotic effects in cancer cells?
Analyze variables:
- Cell type specificity : Test across multiple lines (e.g., HepG2 vs. MCF-7).
- Dosage and exposure time : Compare IC₅₀ values (e.g., 10 µM vs. 50 µM).
- Mechanistic assays : Measure caspase-3/7 activity (pro-apoptotic) vs. Bcl-2 expression (anti-apoptotic). Use siRNA knockdown to confirm target pathways .
Q. What experimental strategies validate this compound’s molecular target, PSMA2, in pancreatic fibrosis?
- Target identification : Use limited hydrolysis mass spectrometry (Lip-SMap) to map binding sites.
- Functional validation : siRNA-mediated PSMA2 knockdown in pancreatic stellate cells; assess fibrosis markers (α-SMA, collagen I) via Western blot.
- In vivo correlation : Compare wild-type and PSMA2-deficient mice in chronic pancreatitis models .
Q. How to optimize this compound’s bioavailability for therapeutic applications?
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to enhance solubility.
- Pharmacokinetics : Conduct LC-MS/MS plasma profiling in rodents (Tₘₐₓ, Cₘₐₓ, AUC).
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
Q. What statistical methods address variability in this compound’s dose-response data across studies?
Apply mixed-effects models to account for inter-study heterogeneity. Use meta-analysis tools (e.g., RevMan) to pool data, with sensitivity analysis excluding outliers. Report 95% confidence intervals and I² statistics for inconsistency .
Q. Methodological Frameworks
Q. How to structure a research question on this compound’s neuroprotective mechanisms using the P-E/I-C-O framework?
- Population (P) : Primary cortical neurons exposed to oxidative stress.
- Exposure/Intervention (E/I) : this compound pretreatment (10 µM).
- Comparison (C) : Untreated neurons or NAC (positive control).
- Outcome (O) : Neuronal viability (MTT assay) and ROS levels (DCFH-DA fluorescence). Refine hypotheses using pilot data .
Q. What guidelines ensure ethical rigor in this compound’s in vivo toxicity studies?
- Ethical approval : Specify committee name, approval date, and protocol number.
- 3Rs compliance : Reduce animal numbers via power analysis; refine procedures (e.g., non-invasive imaging).
- Data transparency : Publish negative results to avoid publication bias .
Q. Data Analysis and Reporting
Q. How to present conflicting data on this compound’s hepatotoxicity?
Use triangulation : Compare in vitro (HepG2 cytotoxicity), in vivo (rodent liver enzymes), and ex vivo (histopathology) findings. Highlight dose-dependent effects and species-specific differences. Include funnel plots to assess publication bias in meta-analyses .
Properties
IUPAC Name |
(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGPRHKZNCHGC-TYPHKJRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940272 | |
Record name | 13-Methylchelidonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68035-45-0, 18797-79-0 | |
Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68035-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Corynoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18797-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corynoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Methylchelidonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18797-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CORYNOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ9W3JU6N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.